N,N-Dibenzyl-N'-(4-phenoxyphenyl)urea

Description

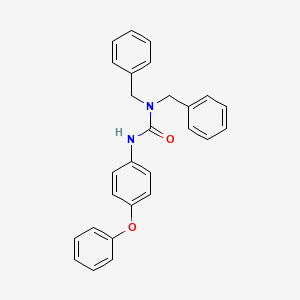

N,N-Dibenzyl-N'-(4-phenoxyphenyl)urea is a substituted urea derivative characterized by two benzyl groups attached to one nitrogen atom of the urea core and a 4-phenoxyphenyl group on the other nitrogen. Substituted ureas are widely studied for their diverse applications, including agrochemicals, pharmaceuticals, and materials science, due to their hydrogen-bonding capacity and tunable electronic properties .

Properties

CAS No. |

86764-54-7 |

|---|---|

Molecular Formula |

C27H24N2O2 |

Molecular Weight |

408.5 g/mol |

IUPAC Name |

1,1-dibenzyl-3-(4-phenoxyphenyl)urea |

InChI |

InChI=1S/C27H24N2O2/c30-27(28-24-16-18-26(19-17-24)31-25-14-8-3-9-15-25)29(20-22-10-4-1-5-11-22)21-23-12-6-2-7-13-23/h1-19H,20-21H2,(H,28,30) |

InChI Key |

QSYRUHADNYPGOI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl-N’-(4-phenoxyphenyl)urea can be achieved through several methods. One common approach involves the reaction of N,N-dibenzylamine with 4-phenoxyphenyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of N,N-Dibenzyl-N’-(4-phenoxyphenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-N’-(4-phenoxyphenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenoxy groups, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding benzyl alcohols or phenols, while reduction can produce amines or alcohols .

Scientific Research Applications

N,N-Dibenzyl-N’-(4-phenoxyphenyl)urea has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-N’-(4-phenoxyphenyl)urea involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

- N-(4-Nitrophenyl)-N'-phenyl-urea (CAS 1932-32-7): Structure: Features a nitro group (electron-withdrawing) on the phenyl ring, contrasting with the electron-rich phenoxy group in the target compound. Impact: The nitro group enhances acidity of the urea NH protons, increasing hydrogen-bonding strength compared to the phenoxy-substituted analog. Reaction thermochemistry data (ΔrH° = -83.8 ± 0.3 kJ/mol) highlight its exothermic formation in dioxane .

- N,N-Dibutyl-N'-(4-ethoxyphenyl)urea (CAS 86781-26-2): Structure: Replaces benzyl groups with butyl chains and includes an ethoxy substituent. Impact: Alkyl chains (butyl vs.

Steric and Functional Group Comparisons

- 4,4′-Methylenebis(1,1-dibenzyl-3-phenylurea) (CAS 127194-11-0): Structure: A dimeric urea with a methylene bridge, doubling the urea core and benzyl/phenyl substituents. Impact: The extended structure (MW 644.819 g/mol) likely reduces solubility in polar solvents compared to the monomeric target compound .

- N-(3,4-Dimethylphenyl)-N'-[2-(4-phenylpiperazin-1-yl)ethyl]urea: Structure: Incorporates a piperazine-ethyl linker and dimethylphenyl group. Impact: The piperazine moiety introduces basicity and conformational flexibility, contrasting with the rigid phenoxy group in the target compound .

Key Findings and Implications

- Substituent Effects: Electron-donating groups (e.g., phenoxy) may reduce urea NH acidity compared to electron-withdrawing groups (e.g., nitro), influencing intermolecular interactions .

- Steric Considerations : Bulky benzyl groups in the target compound could hinder crystallization or binding in biological targets compared to linear alkyl chains .

- Agrochemical Potential: Structural parallels with fluometuron and isoproturon suggest possible herbicidal activity, though further testing is required .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.